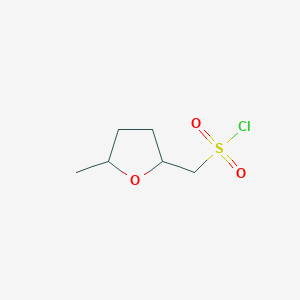

(5-METHYLOXOLAN-2-YL)METHANESULFONYL CHLORIDE, Mixture of diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-METHYLOXOLAN-2-YL)METHANESULFONYL CHLORIDE, Mixture of diastereomers” is a chemical compound with the CAS Number: 1548474-19-6 . It has a molecular weight of 198.67 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This indicates that the compound has a molecular structure consisting of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 198.67 . The InChI code for this compound is 1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 .Scientific Research Applications

Chemical Synthesis and Characterization :

- The compound has been used in the synthesis of complex chemical structures. For example, Upadhyaya et al. (1997) described its role in synthesizing 1-methyl-6,9-epoxy-9-aryl-5,6,9,10-tetrahydro-1H-imidazo [3,2-e] [2H-1,5] oxazocinium methanesulfonates, providing insights into the compound's utility in creating five-membered ketals and methanesulfonates (Upadhyaya et al., 1997).

Material Science Applications :

- In the field of material science, the compound has been used to study the electrochemical properties of vanadium pentoxide films. Su et al. (2001) explored its use in a methanesulfonyl chloride-aluminum chloride ionic liquid, demonstrating its potential in cathode applications and sodium intercalation processes (Su, Winnick, & Kohl, 2001).

Microbial Metabolism Research :

- Research by Kelly and Murrell (1999) delved into the microbial metabolism of methanesulfonic acid, providing insights into its biogeochemical cycling and utilization by diverse aerobic bacteria. This study contributes to understanding the environmental and microbial interactions of related compounds (Kelly & Murrell, 1999).

Surfactant and Vesicle Formation :

- Jaeger et al. (1989) synthesized cleavable double-chain surfactants using derivatives of the compound. Their research into vesicles prepared by sonication highlighted its applications in creating specialized surfactants and vesicles for potential pharmaceutical or industrial uses (Jaeger et al., 1989).

Antibacterial Activity :

- Özdemir et al. (2009) synthesized sulfonamide derivatives and their metal complexes, investigating their antibacterial activities. This study demonstrates the compound's relevance in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

RNA-Cleaving DNA Enzyme Studies :

- Choi et al. (2000) explored the solvolytic reaction of methanesulfonyl chloride, which is relevant to understanding the behavior of RNA-cleaving DNA enzymes (Choi, Han, Lee, Suh, & Choi, 2000).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These hazard statements indicate that the compound is harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .

properties

IUPAC Name |

(5-methyloxolan-2-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-2-3-6(10-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGJBIYJDZJKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(O1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methoxyphenyl)methyl]-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2749738.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2749739.png)

![N-Methoxy-N-methyl-3-[(trifluoromethyl)sulphanyl]benzamide](/img/structure/B2749741.png)

![(3-chlorophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2749743.png)

![3-[[1-(Morpholine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2749745.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)

![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide hydrochloride](/img/structure/B2749757.png)